6-hydroxy-3-(trichloromethyl)-2-benzofuran-1(3H)-one
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Overview
Description
6-hydroxy-3-(trichloromethyl)-2-benzofuran-1(3H)-one is a chemical compound with a complex structure that includes a benzofuran ring substituted with a hydroxyl group and a trichloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-3-(trichloromethyl)-2-benzofuran-1(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with trichloroacetic acid in the presence of a catalyst. The reaction conditions often include heating the mixture to promote cyclization and formation of the benzofuran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets required specifications.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-3-(trichloromethyl)-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The trichloromethyl group can be reduced to a methyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-oxo-3-(trichloromethyl)-2-benzofuran-1(3H)-one.
Reduction: Formation of 6-hydroxy-3-methyl-2-benzofuran-1(3H)-one.
Substitution: Formation of various substituted benzofuran derivatives depending on the substituent introduced.
Scientific Research Applications
6-hydroxy-3-(trichloromethyl)-2-benzofuran-1(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-hydroxy-3-(trichloromethyl)-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the trichloromethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid: Similar structure with a xanthene ring instead of a benzofuran ring.
6-hydroxy-3-(trichloromethyl)-2-benzofuran-1(3H)-one: Similar structure but with different substituents.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a trichloromethyl group on the benzofuran ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-hydroxy-3-(trichloromethyl)-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3O3/c10-9(11,12)7-5-2-1-4(13)3-6(5)8(14)15-7/h1-3,7,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSWQBGRTOQUBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)OC2C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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